2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(4-hydroxypiperidin-1-yl)ethyl]acetamide
Overview
Description
2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(4-hydroxypiperidin-1-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C14H23N3O2S2 and its molecular weight is 329.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.12316933 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Compound Synthesis
The compound is utilized in the synthesis of various heterocyclic compounds. For instance, it serves as a precursor for creating new heterocycles like pyrrole, pyridine, coumarin, thiazole, and others. These synthesized compounds have been explored for their potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis, demonstrating the compound's utility in developing novel insecticides (Fadda et al., 2017).
Antimicrobial Activity
Derivatives incorporating the thiazole moiety have shown significant antimicrobial activities. Novel thiazoles synthesized through the incorporation of different moieties have been evaluated for their anti-bacterial and anti-fungal effects. Some of these derivatives exhibit potent activities against a range of microorganisms, indicating the compound's relevance in the development of new antimicrobial agents (Saravanan et al., 2010).
Coordination Chemistry and Antioxidant Activity
The compound has applications in coordination chemistry, where it is used to synthesize novel coordination complexes with metals like Co(II) and Cu(II). These complexes are studied for their hydrogen bonding impacts on self-assembly processes and exhibit significant antioxidant activities. This highlights the compound's potential in creating materials with specific structural and functional properties (Chkirate et al., 2019).
Glutaminase Inhibition and Antitumor Activity
Derivatives related to this compound have been explored as allosteric inhibitors of glutaminase, a therapeutic target in cancer treatment. For example, BPTES analogs, which share structural similarities, have been synthesized and evaluated for their ability to inhibit glutaminase, demonstrating potential applications in cancer therapy through the attenuation of tumor cell growth (Shukla et al., 2012).
ACAT Inhibition for Disease Treatment
Compounds structurally related to 2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(4-hydroxypiperidin-1-yl)ethyl]acetamide have been identified as potent inhibitors of ACAT-1, a target for treating diseases associated with ACAT-1 overexpression. These findings support the compound's utility in developing treatments for conditions involving cholesterol metabolism and storage (Shibuya et al., 2018).
Properties
IUPAC Name |
2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[2-(4-hydroxypiperidin-1-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S2/c1-2-20-14-16-11(10-21-14)9-13(19)15-5-8-17-6-3-12(18)4-7-17/h10,12,18H,2-9H2,1H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWAKALQLFSYPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CS1)CC(=O)NCCN2CCC(CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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